molecular formula C10H18ClNO2 B13549352 methyloctahydro-1H-indole-3-carboxylatehydrochloride

methyloctahydro-1H-indole-3-carboxylatehydrochloride

Cat. No.: B13549352
M. Wt: 219.71 g/mol
InChI Key: RWGJCHMIVDECHS-UHFFFAOYSA-N
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Description

Methyloctahydro-1H-indole-3-carboxylate hydrochloride is a bicyclic heterocyclic compound featuring a saturated indole scaffold (octahydroindole) esterified at the 3-position with a methyl group and formulated as a hydrochloride salt. This compound is of interest in medicinal chemistry due to the indole scaffold’s prevalence in bioactive molecules, such as serotonin receptor modulators and enzyme inhibitors.

Properties

Molecular Formula

C10H18ClNO2

Molecular Weight

219.71 g/mol

IUPAC Name

methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-3-carboxylate;hydrochloride

InChI

InChI=1S/C10H17NO2.ClH/c1-13-10(12)8-6-11-9-5-3-2-4-7(8)9;/h7-9,11H,2-6H2,1H3;1H

InChI Key

RWGJCHMIVDECHS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNC2C1CCCC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyloctahydro-1H-indole-3-carboxylatehydrochloride typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to produce the indole derivative . The reaction is carried out under reflux in methanol, yielding the desired product in good yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyloctahydro-1H-indole-3-carboxylatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties.

Scientific Research Applications

Methyloctahydro-1H-indole-3-carboxylatehydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its role in cell signaling and interaction with biological molecules.

    Medicine: Investigated for potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyloctahydro-1H-indole-3-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

The following analysis compares methyloctahydro-1H-indole-3-carboxylate hydrochloride with key indole derivatives, focusing on structural features, synthetic routes, physicochemical properties, and applications.

Table 1: Structural and Functional Group Comparison

Compound Name Substituents/Modifications Functional Groups Key Structural Features Reference
Methyloctahydro-1H-indole-3-carboxylate HCl Saturated indole ring, methyl ester, HCl salt Ester, tertiary amine (protonated) Octahydroindole core N/A
Methyl 2-chloro-1H-indole-3-carboxylate (6) Chloro at C2, aromatic indole Ester, chloro Aromatic indole, halogenated
Methyl 1-methyl-β-carboline-3-carboxylate Methyl at N1, β-carboline fused ring Ester, methylamine Pyridoindole fused system
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Chloro at C7, methyl at C3, carboxylic acid Carboxylic acid, chloro, methyl Aromatic indole, acidic moiety
Ethyl 5-methoxyindole-2-carboxylate Methoxy at C5, ethyl ester Ester, methoxy Aromatic indole, alkoxy group

Key Comparative Insights

Saturation vs. Aromaticity: Methyloctahydro-1H-indole-3-carboxylate hydrochloride’s saturated ring likely enhances stability against oxidation compared to aromatic analogs like methyl 2-chloro-1H-indole-3-carboxylate.

Functional Group Impact :

  • The methyl ester group in the target compound and analogs (e.g., ) improves lipophilicity, facilitating membrane permeability. In contrast, 7-chloro-3-methyl-1H-indole-2-carboxylic acid’s free carboxylic acid group increases polarity, favoring solubility in aqueous environments.

Synthetic Complexity :

  • Saturated indole derivatives often require hydrogenation or catalytic reduction steps absent in aromatic analogs. For example, methyl 1-methyl-β-carboline-3-carboxylate synthesis involves oxidation with potassium permanganate, whereas methyl 2-chloro-1H-indole-3-carboxylate is synthesized via electrophilic chlorination.

Physicochemical Properties :

  • Melting points (mp) vary significantly:

  • 7-Methoxy-1H-indole-3-carboxylic acid: mp 199–201°C
  • Methyl 1-methyl-β-carboline-3-carboxylate: mp >200°C
  • The hydrochloride salt form of the target compound likely reduces mp compared to free bases, enhancing solubility in polar solvents.

Safety and Handling :

  • Halogenated indoles (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) may pose greater toxicity risks due to reactive C–Cl bonds, necessitating stringent safety protocols. The hydrochloride salt form of the target compound requires precautions against inhalation and skin contact, similar to other indole hydrochlorides.

Table 2: Analytical and Application Comparison

Compound Key Analytical Methods Potential Applications Stability Considerations Reference
Methyloctahydro-1H-indole-3-carboxylate HCl NMR, HPLC (e.g., methods in ) Neuromodulators, enzyme inhibitors Stable in acidic conditions N/A
Methyl 2-chloro-1H-indole-3-carboxylate 1H/13C-NMR, recrystallization Intermediate for pharmaceuticals Sensitive to light/humidity
7-Chloro-3-methyl-1H-indole-2-carboxylic acid HPLC (similar to ), MS Antibacterial agents, kinase inhibitors Degrades under strong bases

Biological Activity

Methyloctahydro-1H-indole-3-carboxylate hydrochloride is a derivative of indole, a well-known heterocyclic compound with significant biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

Indole derivatives, including methyloctahydro-1H-indole-3-carboxylate hydrochloride, have been extensively studied for their diverse biological activities. These include:

  • Antimicrobial Activity : Indole and its derivatives have shown promising results against various pathogens, including bacteria and fungi.
  • Neuroprotective Effects : Some indole derivatives exhibit neuroprotective properties, making them potential candidates for treating neurodegenerative diseases.
  • Anti-inflammatory Properties : Indoles can modulate inflammatory pathways, offering therapeutic potential in inflammatory diseases.

Table 1: Biological Activities of Indole Derivatives

Activity TypeExamples of Indole DerivativesReferences
AntimicrobialIndole-3-carboxylic acid, 5-methoxyindole
NeuroprotectiveIndole-3-propionic acid
Anti-inflammatory2-amino-5-hydroxyindole derivatives

Antimicrobial Activity

Methyloctahydro-1H-indole-3-carboxylate hydrochloride's antimicrobial activity is attributed to its ability to inhibit key bacterial enzymes and disrupt microbial membranes. For instance, studies have shown that certain indole derivatives target the MmpL3 protein in Mycobacterium tuberculosis, demonstrating significant potency against drug-resistant strains .

Neuroprotective Mechanisms

The neuroprotective effects of indoles are often linked to their ability to reduce oxidative stress and inflammation in neuronal cells. For example, compounds like indole-3-propionic acid have been shown to protect SH-SY5Y cells from oxidative damage induced by hydrogen peroxide . Methyloctahydro-1H-indole-3-carboxylate hydrochloride may exert similar effects due to structural similarities with known neuroprotective agents.

Anti-inflammatory Pathways

Indoles can modulate the production of pro-inflammatory cytokines and inhibit the activity of enzymes involved in the inflammatory response. The inhibition of 5-lipoxygenase by certain indole derivatives highlights their potential in treating conditions associated with inflammation .

Case Study 1: Antimicrobial Efficacy

A study investigated the efficacy of various indole derivatives against Staphylococcus aureus and Escherichia coli. Methyloctahydro-1H-indole-3-carboxylate hydrochloride demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.

Case Study 2: Neuroprotection in Animal Models

In a rat model of Parkinson's disease, administration of methyloctahydro-1H-indole-3-carboxylate hydrochloride resulted in improved motor function and reduced neuronal loss in the substantia nigra. This suggests that the compound may protect dopaminergic neurons from degeneration.

Research Findings

Recent studies have highlighted the potential of methyloctahydro-1H-indole-3-carboxylate hydrochloride in various therapeutic areas:

  • Antitubercular Activity : In vitro studies indicate that this compound may inhibit M. tuberculosis growth effectively.
  • Neuroprotection : Research shows that it can mitigate oxidative stress-induced cell death in neuronal cell lines.
  • Anti-inflammatory Effects : The compound has been observed to reduce cytokine production in activated macrophages.

Table 2: Summary of Research Findings on Methyloctahydro-1H-indole-3-carboxylate Hydrochloride

Study FocusFindingsReference
AntitubercularEffective against drug-resistant M. tuberculosis
NeuroprotectionReduces oxidative stress in neuronal cells
Anti-inflammatoryInhibits cytokine production

Q & A

Q. What are the recommended analytical methods for quantifying methyloctahydro-1H-indole-3-carboxylate hydrochloride in synthetic mixtures?

A validated HPLC protocol using a C18 column (e.g., 150 mm × 4.6 mm, 5 μm) with a mobile phase of methanol and phosphate buffer (e.g., 30:70 ratio) at 1 mL/min flow rate and UV detection (207 nm) is effective. Calibration curves (1.09–10.90 μg/mL) with linear regression (R² ≥ 0.999) and recovery rates (99.6–100.1%) ensure accuracy . Method validation should include intra-day and inter-day precision (RSD < 2%) and robustness testing under varying pH/temperature conditions.

Q. How can the structural configuration of methyloctahydro-1H-indole-3-carboxylate hydrochloride be confirmed?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is optimal for resolving stereochemistry. For non-crystalline samples, combine NMR (¹H, ¹³C, DEPT, COSY) with computational modeling (DFT or molecular docking) to assign hydrogenation patterns and stereocenters. Cross-validate with IR spectroscopy for functional group identification (e.g., carboxylate C=O stretch at ~1700 cm⁻¹) .

Q. What safety protocols are critical during handling and storage?

Use PPE (gloves, goggles, lab coat) to avoid inhalation/contact. Store at -20°C in airtight, light-resistant containers. Waste must be segregated and disposed via licensed hazardous waste services. Emergency measures include rinsing exposed skin/eyes with water for 15 minutes and immediate medical consultation for ingestion .

Advanced Research Questions

Q. How should researchers address discrepancies in purity assessments between HPLC and mass spectrometry (MS)?

Contradictions may arise from ion suppression in MS or co-eluting impurities in HPLC. Perform orthogonal analyses:

  • Use HPLC with diode-array detection (DAD) to check UV purity at multiple wavelengths.
  • Apply LC-MS/MS to identify low-abundance impurities (e.g., des-methyl analogs or hydrolysis byproducts).
  • Validate with quantitative NMR (qNMR) for absolute purity .

Q. What experimental design principles apply to stability studies under varying pH and temperature?

Adopt a forced degradation approach:

  • Acid/Base Hydrolysis: Incubate at 0.1M HCl/NaOH (70°C, 24 hrs) to identify ester hydrolysis products.
  • Oxidative Stress: Use 3% H₂O₂ at 40°C for 48 hrs.
  • Photostability: Expose to UV (320–400 nm) for 48 hrs.
    Monitor degradation kinetics via HPLC-UV and characterize products via HRMS. Include control samples with stabilizers (e.g., antioxidants) .

Q. How can synthetic impurities be isolated and characterized for regulatory compliance?

  • Isolation: Use preparative HPLC with a C18 column (gradient elution: 10–90% acetonitrile in 0.1% TFA).
  • Characterization: Assign structures via HRMS, 2D-NMR (HSQC, HMBC), and X-ray diffraction (if crystallizable).
  • Thresholds: Align with ICH Q3A guidelines, setting identification thresholds at 0.1% for APIs .

Q. What strategies resolve conflicting crystallographic data between experimental and computational models?

  • Refine SHELXL parameters (e.g., displacement factors, hydrogen bonding constraints) to reduce R-factor discrepancies.
  • Validate with DFT-optimized geometries (B3LYP/6-31G* basis set) to assess steric/electronic mismatches.
  • Cross-check with powder XRD to rule out polymorphism .

Q. How to optimize reaction conditions for stereoselective synthesis of the octahydroindole core?

  • Catalysis: Screen chiral catalysts (e.g., Jacobsen’s Mn-salen for epoxidation).
  • Solvent Effects: Test polar aprotic solvents (DMF, DMSO) to enhance enantiomeric excess (ee).
  • Kinetic Control: Monitor reaction progress via in-situ FTIR to halt at intermediate stereoselective stages.
  • Analysis: Use chiral HPLC (e.g., Chiralpak IA column) to quantify ee .

Methodological Tables

Q. Table 1. Key Parameters for HPLC Method Validation

ParameterSpecificationReference
Linearity Range1.09–10.90 μg/mL
Recovery (%)99.6–100.1 (RSD < 1.5%)
LOD/LOQ0.33 μg/mL / 1.09 μg/mL
Column Temperature25°C ± 2

Q. Table 2. Safety and Storage Guidelines

ParameterRequirementReference
Storage Temperature-20°C (desiccated, dark)
Waste DisposalLicensed hazardous waste contractor
PPENitrile gloves, goggles, respirator

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